molecular formula C25H22ClNO4 B8179772 N-Fmoc-4-methyl-3-chloro-L-phenylalanine

N-Fmoc-4-methyl-3-chloro-L-phenylalanine

Cat. No.: B8179772
M. Wt: 435.9 g/mol
InChI Key: FHJZSEMAMYARTB-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-4-methyl-3-chloro-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group at the fourth position, and a chlorine atom at the third position on the phenyl ring. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-4-methyl-3-chloro-L-phenylalanine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions and purification methods to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-Fmoc-4-methyl-3-chloro-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Fmoc-4-methyl-3-chloro-L-phenylalanine is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The primary mechanism of action of N-Fmoc-4-methyl-3-chloro-L-phenylalanine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .

Comparison with Similar Compounds

  • N-Fmoc-3-methyl-4-chloro-L-phenylalanine
  • N-Fmoc-2-methyl-4-chloro-L-phenylalanine
  • N-Fmoc-4-methyl-L-phenylalanine

Comparison:

N-Fmoc-4-methyl-3-chloro-L-phenylalanine stands out due to its unique substitution pattern, which can influence its reactivity and applications in peptide synthesis and other chemical processes.

Properties

IUPAC Name

(2S)-3-(3-chloro-4-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4/c1-15-10-11-16(12-22(15)26)13-23(24(28)29)27-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21,23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJZSEMAMYARTB-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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